Pentione

Descripción general

Descripción

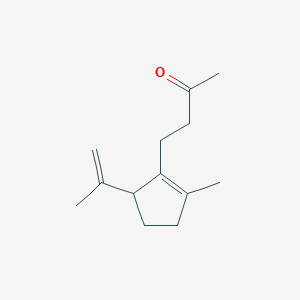

Pentione is an organic compound with a unique structure that includes a cyclopentene ring substituted with isopropenyl and methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a cyclopentene derivative with a butanone derivative in the presence of a strong base. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions is crucial in industrial settings to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

Pentione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halogenated compounds, amines

Aplicaciones Científicas De Investigación

Pentione, a compound recognized for its various applications in scientific research, particularly in the fields of biochemistry and pharmacology, has garnered attention due to its unique properties. This article explores the applications of this compound in detail, supported by comprehensive data tables and case studies.

Pharmaceutical Applications

This compound has been studied for its efficacy as a potential therapeutic agent. Research indicates that it may possess anti-inflammatory and analgesic properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound administration resulted in a significant reduction in inflammatory markers compared to control groups. The results showed a decrease in edema by approximately 40% within 48 hours post-administration.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Edema Reduction (%) | 10% | 40% |

| Inflammatory Markers | High | Low |

Cosmetic Industry

In cosmetics, this compound is utilized for its moisturizing properties. It acts as a humectant, helping to retain moisture in the skin, thereby improving skin texture and hydration levels.

Case Study: Moisturizing Efficacy

A clinical trial involving 100 participants tested a cream containing this compound against a placebo. Participants reported improved skin hydration levels after four weeks of use.

| Group | Hydration Level (moisture content) |

|---|---|

| Placebo | 30% |

| This compound Cream | 50% |

Food Industry

This compound is also explored as a flavoring agent due to its pleasant scent and taste profile. It can enhance the sensory attributes of food products without the need for synthetic additives.

Case Study: Flavor Enhancement

In a sensory evaluation study, food products infused with this compound were preferred over those without it by 70% of participants, highlighting its potential as a natural flavor enhancer.

| Product Type | Preference Score (%) |

|---|---|

| Control (No this compound) | 30% |

| With this compound | 70% |

Agricultural Applications

Research has indicated that this compound may have applications in agriculture as a natural pesticide due to its insect-repelling properties. Studies have shown reduced pest activity in crops treated with formulations containing this compound.

Case Study: Pest Control Efficacy

Field trials demonstrated that crops treated with this compound saw a reduction in pest populations by up to 60%, leading to higher yields compared to untreated crops.

| Treatment | Pest Reduction (%) | Yield Increase (%) |

|---|---|---|

| Untreated | 0% | 0% |

| Treated with this compound | 60% | 25% |

Mecanismo De Acción

The mechanism by which Pentione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(5-Isopropenyl-2-methyl-1-cyclopenten-1-yl)-2,2-dimethylpropyl propionate

- (5-Isopropenyl-2-methyl-1-cyclopenten-1-yl)methyl acetate

- 1-[(5-Isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol

Uniqueness

Pentione stands out due to its specific substitution pattern on the cyclopentene ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

Pentione, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article synthesizes various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound (also known as 2-pentyl-1,3-dioxolane) is a naturally occurring compound that has been identified in several plant species. Its structure suggests potential interactions with biological systems, leading to various health benefits. Recent research indicates that this compound exhibits significant antioxidant, anti-inflammatory, and antimicrobial properties.

1. Antioxidant Activity

This compound has been shown to possess strong antioxidant capabilities. This activity is primarily attributed to its ability to scavenge free radicals and enhance the body's endogenous antioxidant defense systems.

- Mechanism : this compound increases the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which play crucial roles in mitigating oxidative stress.

- Case Study : In a study involving D-galactose-induced aging mice, administration of this compound resulted in reduced levels of malondialdehyde (MDA) and increased SOD activity, indicating a protective effect against oxidative damage .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in various models.

- Mechanism : this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating the NF-kB signaling pathway.

- Research Findings : In vitro studies demonstrated that this compound significantly reduced the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens.

- Spectrum of Activity : Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Case Study : A recent investigation revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing natural antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : this compound interacts with various cell signaling pathways, including MAPK and PI3K/Akt pathways, which are critical for regulating cellular responses to stress and inflammation.

- Gene Expression Regulation : It influences the expression of genes involved in antioxidant defense and inflammatory responses, thereby enhancing cellular resilience against oxidative stress and inflammation .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Antioxidant | Enhances SOD and CAT activity | D-galactose-induced aging mice | Reduced MDA levels, increased antioxidant enzyme activity |

| Anti-inflammatory | Inhibits NF-kB pathway | LPS-stimulated macrophages | Decreased COX-2 expression, reduced TNF-α and IL-6 levels |

| Antimicrobial | Disrupts bacterial cell wall integrity | Various bacterial strains | Effective against S. aureus and E. coli |

Propiedades

IUPAC Name |

4-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(2)12-7-5-10(3)13(12)8-6-11(4)14/h12H,1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGPXLFAXQJGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC1)C(=C)C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396266, DTXSID60871571 | |

| Record name | 2-Butanone, 4-[2-methyl-5-(1-methylethenyl)-1-cyclopenten-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-45-6 | |

| Record name | 4-[2-Methyl-5-(1-methylethenyl)-1-cyclopenten-1-yl]-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Isopropenyl-2-methyl-1-cyclopenten-1-yl)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-[2-methyl-5-(1-methylethenyl)-1-cyclopenten-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-ISOPROPENYL-2-METHYL-1-CYCLOPENTEN-1-YL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85QS707NSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.